Carazolol hydrochloride is a synthetic beta-adrenergic receptor antagonist with high potency and selectivity. It has been extensively studied for its binding affinity to beta-receptors in various tissues and its potential applications in both clinical and non-clinical settings. The compound has been shown to interact with beta1, beta2, and beta3-adrenoceptors, exhibiting both antagonistic and agonistic properties depending on the receptor subtype and the biological context123.
Carazolol has been used in the treatment of hypertension, cardiac arrhythmias, and angina pectoris due to its beta-blocking properties. It has been shown to protect the heart against stress-induced damage, such as glycogen depletion and cardiac necroses, and is effective at lower doses compared to other beta-blockers like propranolol and pindolol7. Moreover, carazolol's potential for use in positron emission tomography (PET) imaging has been explored, given its high specific receptor uptake and low metabolism, which could allow for noninvasive determination of beta receptor status5.
In the animal production industry, carazolol is used to improve meat quality by reducing animal stress and skeletal muscle proteolysis. Its effects on the heart and circulatory system, as well as on blood values and plasma enzymes, have been studied in boars during semen collection, showing that carazolol can reduce stress reactions8. Additionally, due to its high efficiency and lower toxicity, carazolol has been used to prevent sudden death in animals during transport10.
Carazolol has been a valuable tool for the molecular characterization of beta-adrenoceptors. It has been shown to protect receptor binding sites against inactivation by reducing agents, which is not observed with classical beta3-adrenoceptor agonists23. Furthermore, carazolol's prooxidant action in the Fenton-like reaction has been studied, indicating that it can enhance hydroxyl radical and singlet oxygen formation, which may contribute to its cardiotoxicity at high doses6.
The development of radiolabeled carazolol for use in positron tomography has been investigated. The synthesis of carbon-11 labeled enantiomers of carazolol has been reported, with sufficient yield and specific activity for imaging studies. These studies have shown promising results for carazolol as a radiopharmaceutical for noninvasive receptor measurements9.
The synthesis of carazolol hydrochloride typically involves a multi-step organic reaction pathway. A notable method includes the use of chemoenzymatic synthesis, which has been optimized to improve efficiency and yield. Key steps in the synthesis process include:
Carazolol hydrochloride possesses a complex molecular structure characterized by its carbazole backbone. The molecular formula is C_18H_22ClN_3O, reflecting the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The three-dimensional conformation of carazolol allows it to effectively interact with beta-adrenergic receptors, which is crucial for its mechanism of action .
Carazolol hydrochloride participates in various chemical reactions that are significant for its synthesis and application:
These reactions highlight both the therapeutic applications and the analytical methodologies employed in studying carazolol.
Carazolol functions primarily as a non-selective beta-adrenergic antagonist. Its mechanism involves:
Experimental studies have demonstrated its efficacy in modulating cAMP levels within cells upon receptor interaction, further elucidating its pharmacodynamic profile .
The physical and chemical properties of carazolol hydrochloride contribute significantly to its functionality:
These properties are essential for ensuring proper handling and application in clinical settings .
Carazolol hydrochloride has several important applications in both clinical and research settings:
Carazolol hydrochloride (CAS 51997-43-4) is a carbazole-based β-adrenergic receptor ligand with the systematic name 1-(9H-Carbazol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol hydrochloride. Its molecular formula is C₁₈H₂₃ClN₂O₂, yielding a molecular weight of 334.84 g/mol [1] [7]. The structure integrates a carbazole moiety linked via an ether bond to a propanolamine side chain terminated by an isopropylamino group, with the hydrochloride salt enhancing stability and solubility [3] [10].
The carbazole nucleus provides planar aromaticity, while the propanolamine chain enables stereospecific interactions with adrenergic receptors. Carazolol acts as a high-affinity inverse agonist at β₁/β₂-adrenoceptors (sub-nanomolar binding affinity) and a selective agonist at β₃-adrenoceptors [2] [10]. Its lipophilicity facilitates blood-brain barrier penetration, making it suitable for neurological studies [3].
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃ClN₂O₂ |
Molecular Weight | 334.84 g/mol |
CAS Number | 51997-43-4 |
IUPAC Name | 1-(9H-Carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol; hydrochloride |
Receptor Affinity | β₁/β₂ antagonist (Kᵢ = 0.114 nM), β₃ agonist (Kᵢ = 0.4 nM) [2] [3] |
The classic synthesis involves reacting 4-hydroxycarbazole with epichlorohydrin under alkaline conditions to form 4-(2,3-epoxypropoxy)carbazole. Subsequent nucleophilic ring opening with isopropylamine yields carazolol free base, which is purified via column chromatography and crystallized as the hydrochloride salt [3]. Key challenges include regioselectivity control during epoxide ring opening and minimizing by-products. Modern optimizations focus on enzymatic resolution to access enantiopure forms. A 2022 chemoenzymatic route used lipase PS-IM to kinetically resolve racemic intermediates, achieving (R)-chlorohydrin with >99% enantiomeric excess (ee). This chiral precursor was converted to (R)-carazolol hydrochloride in 96–99.9% ee [8].
Deuterated carazolol analogs (e.g., Carazolol-d₇ hydrochloride, CAS 1276197-44-4) incorporate deuterium atoms at the isopropyl group. Synthesis employs deuterated isopropylamine (e.g., (CD₃)₂CDNH₂) during epoxide ring opening or catalytic deuteration of pre-formed carazolol. The molecular formula for the d₇ variant is C₁₈H₁₆D₇ClN₂O₂ (MW 341.88 g/mol) [4]. These analogs serve as internal standards in mass spectrometry, reducing metabolic degradation rates for enhanced pharmacokinetic tracking [4] [9].
Carazolol-d₆ hydrochloride (CAS not specified) uses a distinct deuteration pattern, yielding C₁₈H₁₇D₆ClN₂O₂ (MW 340.88 g/mol). This analog substitutes six hydrogen atoms, typically at aromatic positions, via metal-catalyzed exchange (e.g., Pd/C in D₂O) [9]. Isotopic purity exceeds 98%, confirmed by NMR and high-resolution mass spectrometry.
Table 2: Deuteration Strategies for Carazolol Analogs
Analog | CAS Number | Molecular Formula | Molecular Weight | Deuteration Site | Application |
---|---|---|---|---|---|
Carazolol-d₇ HCl | 1276197-44-4 | C₁₈H₁₆D₇ClN₂O₂ | 341.88 | Isopropyl group | Metabolic studies [4] |
Carazolol-d₆ HCl | Not provided | C₁₈H₁₇D₆ClN₂O₂ | 340.88 | Aromatic ring | Quantitative bioanalysis [9] |
Carazolol hydrochloride is insoluble in water but soluble in organic solvents: ≥14.8 mg/mL in dimethyl sulfoxide (DMSO) and ≥3.9 mg/mL in ethanol [3]. Stability studies indicate sensitivity to light and humidity; storage at 2–8°C under inert atmosphere is recommended. The compound maintains >95% purity after 24 months when protected from light [7]. Thermal degradation occurs above 137°C, correlating with its melting point range (133–137°C) [3].
Crystallography reveals a monoclinic crystal system with hydrogen bonding between the protonated amine and chloride ion, enhancing lattice stability [3]. Key spectroscopic signatures include:
Table 3: Spectroscopic and Physical Properties
Technique | Key Parameters |
---|---|
Melting Point | 133–137°C |
UV-Vis λₘₐₓ | 332 nm (carbonate buffer, pH 9.3) |
FT-IR Peaks | 3400 cm⁻¹ (N–H), 1240 cm⁻¹ (C–O–C), 1040 cm⁻¹ (C–N) |
Storage Conditions | 2–8°C, protected from light and moisture [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7